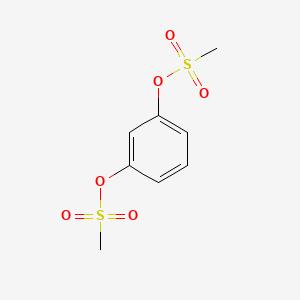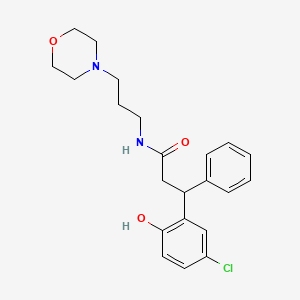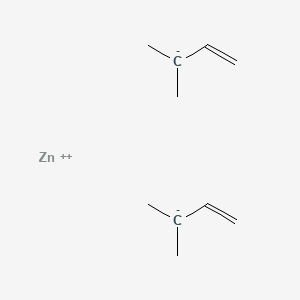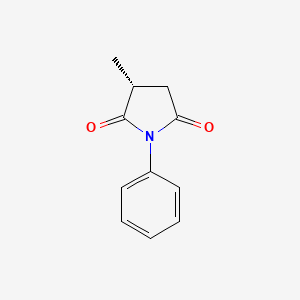
Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate is a chemical compound with the molecular formula C13H25NO5 and a molecular weight of 275.341 Da . This compound is part of a class of chemicals known as crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with metal ions, making them useful in various chemical applications.
Métodos De Preparación
The synthesis of Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate typically involves the reaction of 1,4,7-trioxa-10-azacyclododecane with butyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as the major products.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives
Aplicaciones Científicas De Investigación
Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their potential use in catalysis and material science.
Biology: The compound is investigated for its ability to transport metal ions across biological membranes, which can be useful in studying ion transport mechanisms and developing new drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of chelation therapy, where it can be used to remove toxic metal ions from the body.
Industry: It is used in the synthesis of various polymers and materials with unique properties, such as enhanced thermal stability and conductivity .
Mecanismo De Acción
The mechanism of action of Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate primarily involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure can coordinate with metal ions, effectively “trapping” them within the ring. This property is exploited in various applications, such as catalysis and ion transport. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparación Con Compuestos Similares
Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate can be compared with other crown ethers and similar compounds:
1,4,7-trioxa-10-azacyclododecane: This parent compound lacks the butyl carboxylate group but shares similar complexation properties with metal ions.
1,4,7,10-tetraoxa-13-azacyclopentadecane: Another crown ether with a larger ring size, which can form complexes with larger metal ions.
Dibenzo-18-crown-6: A well-known crown ether with a different ring structure, often used in phase transfer catalysis and ion transport studies
Propiedades
Número CAS |
313266-02-3 |
|---|---|
Fórmula molecular |
C13H25NO5 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate |
InChI |
InChI=1S/C13H25NO5/c1-2-3-6-19-13(15)14-4-7-16-9-11-18-12-10-17-8-5-14/h2-12H2,1H3 |
Clave InChI |
GPAFQFNOEKOEEL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)N1CCOCCOCCOCC1 |
Solubilidad |
40.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)




![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)



